

The Discovery, Development, and Mechanistic Profile of NF157: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor (GPCR) implicated in a diverse array of physiological and pathophysiological processes, including inflammation, immune modulation, and cellular metabolism. This technical guide provides a comprehensive overview of the discovery, development, and molecular pharmacology of **NF157**. It details the seminal structure-activity relationship studies that led to its synthesis from suramin derivatives and presents a consolidated view of its receptor binding and functional activity profile. Furthermore, this guide outlines key experimental protocols for the characterization of **NF157**'s mechanism of action and describes the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of purinergic signaling and related therapeutic areas.

Discovery and Development History

The journey to the discovery of **NF157** began with the need for selective antagonists to probe the function of the P2Y11 receptor, which was poorly characterized due to a lack of suitable pharmacological tools. The development of **NF157** was a significant breakthrough in this regard.

Key Milestones:



- Early 2000s: Research efforts were focused on modifying the structure of suramin, a nonselective P2 receptor antagonist, to improve its potency and selectivity for specific P2Y receptor subtypes.
- 2005: A pivotal study by Ullmann, H., et al., published in the Journal of Medicinal Chemistry, described the synthesis and structure-activity relationships of a series of suramin-derived ureas. This work, conducted by a team of researchers from the University of Bonn and other institutions, led to the identification of NF157 (compound 8f in the original publication) as the first nanomolar potency P2Y11 antagonist.[1]
- Post-2005: Following its discovery, NF157 has been widely adopted as a key
 pharmacological tool to investigate the physiological and pathological roles of the P2Y11
 receptor in various cellular and in vivo models. Its use has been instrumental in elucidating
 the involvement of P2Y11 in inflammation, osteoarthritis, and atherosclerosis.

Physicochemical Properties and Synthesis

Chemical Name: 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt.

Molecular Formula: C49H28F2N6Na6O23S6

Molecular Weight: 1437.08 g/mol

Synthesis

The synthesis of **NF157** was first reported by Ullmann et al. (2005). The detailed synthetic scheme is described in the original publication and involves the coupling of two substituted naphthalene trisulfonic acid moieties via a central urea linkage. While the full detailed protocol is available in the original publication, the general approach involves a multi-step synthesis starting from commercially available precursors.

Quantitative Pharmacological Data

NF157 exhibits high affinity and selectivity for the human P2Y11 receptor. The following tables summarize the quantitative data on the antagonist activity of **NF157** at various P2Y and P2X receptors, compiled from multiple studies.



Receptor	Assay Type	Species	IC50 (nM)	Ki (nM)	pKi	Reference
P2Y11	Functional Antagonis m	Human	463	44.3	7.35	[1][2]
P2Y1	Functional Antagonis m	Human	1,811,000	187,000	-	[1][2]
P2Y2	Functional Antagonis m	Human	170,000	28,900	-	[1][2]
P2X1	Functional Antagonis m	Human	-	-	-	[3]
P2X2	Functional Antagonis m	Human	>10,000	-	-	[2]
P2X3	Functional Antagonis m	Human	>10,000	-	-	[2]
P2X4	Functional Antagonis m	Human	>10,000	-	-	[2]
P2X7	Functional Antagonis m	Human	>10,000	-	-	[2]

Table 1: Antagonist Activity of **NF157** at P2Y and P2X Receptors.

Mechanism of Action and Signaling Pathways



The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways.[2][3][4] **NF157** exerts its antagonistic effects by blocking the binding of endogenous agonists, such as ATP, to the P2Y11 receptor, thereby inhibiting these downstream signaling cascades.

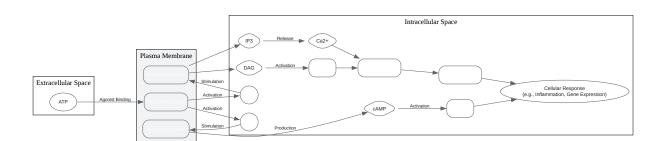
P2Y11 Signaling Pathways

The activation of the P2Y11 receptor leads to the stimulation of two major signaling pathways:

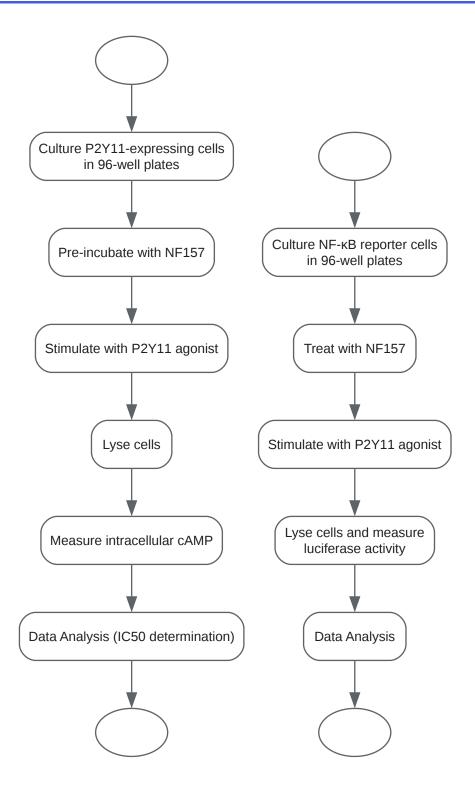
- Gs-Adenylyl Cyclase-cAMP Pathway: The Gs alpha subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses.
- Gq-Phospholipase C-IP3/DAG Pathway: The Gq alpha subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

NF157's antagonism of the P2Y11 receptor leads to the inhibition of both cAMP production and intracellular calcium mobilization.









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